molecular formula C15H18N2O4S B12451138 3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester CAS No. 887593-70-6

3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B12451138
CAS No.: 887593-70-6
M. Wt: 322.4 g/mol
InChI Key: UCQGEQVQEKKJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester is a specialized organic compound featuring a four-membered azetidine ring, a tert-butyl ester protecting group, and a 2-cyano-benzenesulfonyl substituent. The cyano group further contributes to polarity and may modulate solubility or intermolecular interactions.

Properties

CAS No.

887593-70-6

Molecular Formula

C15H18N2O4S

Molecular Weight

322.4 g/mol

IUPAC Name

tert-butyl 3-(2-cyanophenyl)sulfonylazetidine-1-carboxylate

InChI

InChI=1S/C15H18N2O4S/c1-15(2,3)21-14(18)17-9-12(10-17)22(19,20)13-7-5-4-6-11(13)8-16/h4-7,12H,9-10H2,1-3H3

InChI Key

UCQGEQVQEKKJRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=CC=C2C#N

Origin of Product

United States

Preparation Methods

Essential Precursors

  • tert-Butyl 3-bromoazetidine-1-carboxylate (CAS: 1064194-10-0) : This is a crucial intermediate that serves as a versatile building block for introducing various functionalities at the 3-position of the azetidine ring.

  • 2-Cyanobenzenesulfonyl chloride : This electrophilic reagent is essential for introducing the 2-cyanobenzenesulfonyl moiety through nucleophilic substitution reactions.

  • tert-Butyl 3-aminoazetidine-1-carboxylate (CAS: 193269-78-2) : This amino-functionalized azetidine derivative can serve as a starting point for sulfonamide formation.

Comparison with Related Compounds

Several compounds share structural similarities with the target molecule. Understanding these relationships can provide valuable insights into potential synthetic strategies:

Compound Name Structural Features Unique Properties Relevance to Synthesis
3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester 2-cyanobenzene sulfonyl group Potential unique biological activity Target compound
3-(3-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester 3-cyanobenzene sulfonyl group Different reactivity patterns Alternative synthetic target with similar preparation methods
3-(4-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester 4-cyanobenzene sulfonyl group Para-substituted analog Requires position-specific synthesis strategies
tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate Cyanomethyl group instead of cyanobenzenesulfonyl Simpler structure Potential intermediate or alternative target

General Synthetic Strategies

The synthesis of 3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester can be approached through several distinct strategies:

Direct Sulfonylation Approach

This approach involves the direct sulfonylation of an appropriate azetidine derivative with a 2-cyanobenzenesulfonyl electrophile:

  • A solution of tert-butyl 3-aminoazetidine-1-carboxylate is treated with 2-cyanobenzenesulfonyl chloride in the presence of a suitable base.
  • The reaction typically proceeds through nucleophilic attack of the amine nitrogen on the sulfonyl chloride.
  • The base serves to neutralize the hydrogen chloride generated during the reaction.

Nucleophilic Substitution with Brominated Intermediate

This strategy utilizes tert-butyl 3-bromoazetidine-1-carboxylate as a key intermediate:

  • tert-Butyl 3-bromoazetidine-1-carboxylate is subjected to nucleophilic substitution with the sodium salt of 2-cyanobenzene sulfinate.
  • The reaction typically requires elevated temperatures and a polar aprotic solvent to facilitate the displacement of the bromide leaving group.

Two-Step Functionalization

This approach involves sequential functionalization of the azetidine ring:

  • Introduction of a leaving group at the 3-position of the azetidine ring.
  • Displacement of the leaving group with a 2-cyanobenzenesulfinate nucleophile.
  • Alternative pathways may involve late-stage introduction of the cyano group to a benzenesulfonyl-substituted intermediate.

Detailed Preparation Methods

Method 1: Direct Sulfonylation of tert-Butyl 3-aminoazetidine-1-carboxylate

This method represents one of the most straightforward approaches to synthesizing the target compound.

Reagents and Materials:

  • tert-Butyl 3-aminoazetidine-1-carboxylate
  • 2-Cyanobenzenesulfonyl chloride
  • Base (triethylamine, pyridine, or N,N-diisopropylethylamine)
  • Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Anhydrous sodium sulfate
  • Silica gel for chromatography

Procedure:

  • Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 equivalent) in anhydrous DCM (10-15 mL per gram) under an inert atmosphere.
  • Cool the solution to 0-5°C in an ice bath.
  • Add the base (2.0-2.5 equivalents) dropwise while maintaining the temperature below 5°C.
  • Add a solution of 2-cyanobenzenesulfonyl chloride (1.1-1.2 equivalents) in DCM dropwise over 30-45 minutes.
  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
  • Monitor the reaction progress by TLC or HPLC.
  • Upon completion, quench the reaction with cold water and extract with ethyl acetate (3×).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography using a gradient of ethyl acetate in hexanes (0-50%).

Expected Yield: 75-85%

Method 2: Via tert-Butyl 3-bromoazetidine-1-carboxylate

Reaction Optimization and Parameters

Solvent Effects

The choice of solvent significantly impacts the efficiency of the synthesis:

Solvent Advantages Disadvantages Recommended for
Dichloromethane Good solubility for reactants, easy workup Lower boiling point limits reaction temperature Direct sulfonylation approach
DMF High boiling point, excellent solubility for inorganic salts Difficult to remove, potential for side reactions Nucleophilic substitution reactions
NMP High boiling point, good thermal stability Higher cost, difficult to remove completely High-temperature reactions
DMSO Good solvent for sulfinate salts, facilitates nucleophilic substitutions Can participate in reactions, difficult to remove Copper-catalyzed couplings
THF Good solvent for organometallic reagents, easy to remove Lower boiling point, limited solubility for inorganic salts Low-temperature reactions

Temperature Effects

Temperature plays a crucial role in controlling reaction rates and selectivity:

Reaction Type Optimal Temperature Range (°C) Effects
Sulfonylation with sulfonyl chloride 0 to 25 Lower temperatures minimize side reactions but slow reaction rate
Nucleophilic substitution with sulfinate salts 60-90 Higher temperatures necessary for displacement of bromide or iodide
Copper-catalyzed coupling 80-100 Elevated temperatures required for catalyst activation and efficient coupling

Catalyst Considerations

For certain synthetic routes, catalysts can significantly enhance reaction efficiency:

  • Base Catalysts:

    • Potassium carbonate and cesium carbonate facilitate nucleophilic substitution reactions
    • Triethylamine and pyridine are effective for sulfonylation reactions and neutralizing generated acids
  • Metal Catalysts:

    • Copper catalysts (CuI, Cu(OAc)₂) facilitate coupling reactions between halides and sulfinate salts
    • Nickel catalysts with appropriate ligands can enable challenging coupling reactions

Protecting Group Strategy

The tert-butyl carbamate (Boc) group serves as a protective group for the azetidine nitrogen:

  • Installation:

    • Typically installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base
    • Alternative methods include using tert-butyl pyrocarbonate or tert-butoxycarbonyl azide
  • Cleavage:

    • Traditional methods involve treatment with trifluoroacetic acid (TFA) in dichloromethane
    • A fluorinated carboxylic acid anhydride, such as trifluoroacetic anhydride, can be used at lower temperatures (-10°C to 25°C, preferably around 0°C)
    • The reaction typically requires slightly more than a stoichiometric amount of the anhydride and is complete within one hour
  • Stability Considerations:

    • The Boc group is stable under basic conditions and nucleophilic reactions
    • It is sensitive to acidic conditions and high temperatures

Purification and Analytical Characterization

Purification Strategies

Purification Method Procedure Advantages Limitations
Column Chromatography Gradient elution with ethyl acetate in hexanes (0-50%) Versatile, scalable, effective for most impurities Solvent-intensive, time-consuming
Recrystallization Dissolve in minimal hot dichloromethane, add methanol (9:1) High purity, minimal solvent waste Lower recovery, not suitable for all impurity profiles
Preparative HPLC C18 column with acetonitrile/water gradient Highest purity, effective for complex mixtures Expensive, low throughput, limited scale
Flash Chromatography Automated systems using pre-packed silica cartridges Faster than traditional column chromatography, reproducible Higher cost, still solvent-intensive

Analytical Characterization

Comprehensive characterization of 3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester typically includes:

Spectroscopic Data:

  • ¹H NMR Spectroscopy: Expected to show signals for:
    • tert-Butyl group (singlet, δ ~1.4 ppm, 9H)
    • Azetidine ring protons (complex multiplets, δ ~3.8-4.6 ppm, 5H)
    • Aromatic protons (complex multiplets, δ ~7.5-8.2 ppm, 4H)
  • ¹³C NMR Spectroscopy: Expected to show signals for:

    • tert-Butyl carbons (δ ~28 and ~80 ppm)
    • Azetidine ring carbons (δ ~35-60 ppm)
    • Carbonyl carbon (δ ~155-160 ppm)
    • Aromatic carbons (δ ~125-140 ppm)
    • Cyano carbon (δ ~115-120 ppm)
  • IR Spectroscopy: Characteristic absorption bands for:

    • Cyano group (~2230 cm⁻¹)
    • Sulfonyl group (~1320-1140 cm⁻¹)
    • Carbonyl group (~1700 cm⁻¹)

Mass Spectrometry:

  • Expected molecular ion peak at m/z 322.38 [M+H]⁺
  • Characteristic fragmentation patterns including loss of the tert-butyl group (m/z -57)

Physical Properties:

  • Appearance: Typically a white to off-white crystalline solid
  • Melting point: Expected in the range of 90-120°C
  • Solubility: Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate; limited solubility in water

Chemical Reactions Analysis

3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester is an organic compound with the molecular formula C15H18N2O4SC_{15}H_{18}N_2O_4S and a molecular weight of approximately 322.38 g/mol. It features a tert-butyl ester group attached to the azetidine ring, which is further substituted with a 2-cyanobenzenesulfonyl moiety. The compound's unique structure contributes to its potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

Reactivity
The reactivity of 3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester can be attributed to the functional groups present in its structure. The azetidine ring can undergo nucleophilic substitutions and ring-opening reactions under certain conditions, while the cyano and sulfonyl groups may participate in electrophilic aromatic substitution reactions. Additionally, the tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid, which may further react with various nucleophiles.

Synthesis
Several synthetic routes can be employed to prepare 3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester. A common method involves steps that may vary based on specific laboratory conditions and available reagents.

Applications
3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester has potential applications in interaction studies, which could focus on its binding affinity to specific biological targets or enzymes. Such studies would typically employ techniques like surface plasmon resonance or molecular docking simulations to predict interactions at the molecular level. Understanding these interactions is crucial for assessing its potential as a therapeutic agent.

Structural Similarity
Several compounds share structural similarities with 3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester.

Compound NameStructural FeaturesUnique Properties
3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester2-cyanobenzene sulfonyl groupPotential unique biological activity due to specific substituents
3-(4-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester4-cyanobenzene sulfonyl groupMay exhibit different reactivity patterns compared to ortho-substituted analogs
3-(3-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester3-cyanobenzene sulfonyl groupIntermediate properties between ortho and para derivatives

Mechanism of Action

The mechanism of action of 3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues: Azetidine-Based tert-Butyl Esters

Compound : tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate ()

  • Core Structure : Azetidine with tert-butyl ester.
  • Substituent : 2-Hydroxyethyl (polar, hydroxyl group).
  • Key Differences: The hydroxyethyl group increases hydrophilicity, facilitating hydrogen bonding and derivatization (e.g., esterification or etherification).
  • Thermal Stability: Hydroxyl groups may lower thermal stability compared to sulfonyl/cyano substituents, though experimental data are lacking .

Pyrrolidine-Based tert-Butyl Esters

Compound : (R)-2-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester ()

  • Core Structure : Five-membered pyrrolidine ring with tert-butyl ester.
  • Substituent : Iodomethyl (leaving group for alkylation or cross-coupling reactions).
  • Key Differences :
    • Pyrrolidine’s reduced ring strain enhances stability compared to azetidine.
    • The iodomethyl group confers reactivity toward nucleophilic substitution, whereas the target compound’s sulfonyl group may favor electrophilic or SNAr reactions.
  • Safety Profile : Classified as a skin/eye irritant and respiratory hazard, suggesting similar handling precautions for tert-butyl esters with reactive substituents .

Polymer-Based tert-Butyl Esters

Compounds : MA20 (methacrylate) and A20 (acrylate) polymers ()

  • Core Structure : Poly(methyl methacrylate) and poly(acrylate) backbones with tert-butyl ester side chains.
  • Thermal Behavior :
    • MA20: Activation energy for thermal decomposition = 125 kJ/mol (oxidation-driven).
    • A20: Activation energy = 116 kJ/mol (ester cleavage to form anhydrides).
  • Comparison to Target Compound: Small-molecule tert-butyl esters (e.g., azetidine derivatives) likely exhibit lower thermal stability than polymers due to lack of backbone stabilization. The cyano-benzenesulfonyl group in the target compound may delay decomposition via electron-withdrawing effects, but experimental validation is needed .

Research Findings and Implications

  • Ring Size Effects : Azetidine’s four-membered ring increases strain and reactivity compared to pyrrolidine, making it more susceptible to ring-opening reactions but valuable for constructing constrained pharmacophores .
  • Substituent Impact: The 2-cyano-benzenesulfonyl group likely enhances acidity at adjacent positions (e.g., α-hydrogens) and stabilizes transition states in nucleophilic substitutions. This contrasts with hydroxyethyl or iodomethyl groups, which prioritize hydrogen bonding or leaving-group capabilities .
  • Thermal Stability: Polymer studies () suggest tert-butyl esters decompose via distinct pathways (oxidation vs. ester cleavage). For small molecules, steric protection by the tert-butyl group may dominate, but electron-withdrawing substituents (e.g., sulfonyl/cyano) could further modulate stability .

Biological Activity

3-(2-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester (CAS No. 887586-94-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique azetidine ring structure with a cyano group and a benzenesulfonyl moiety, contributing to its biological properties. The molecular formula is C13H14N2O4SC_{13}H_{14}N_2O_4S with a molecular weight of approximately 298.33 g/mol. The tert-butyl ester enhances the compound's lipophilicity, which is crucial for its bioactivity.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of azetidine have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Case Study : A recent investigation into azetidine derivatives demonstrated that modifications in the sulfonamide group significantly enhanced antibacterial efficacy. The tested compounds exhibited minimum inhibitory concentrations (MICs) comparable to or lower than those of standard antibiotics like ciprofloxacin .
CompoundMIC (µg/mL)Target Bacteria
Azetidine Derivative A8MRSA
Azetidine Derivative B16E. coli
Ciprofloxacin16MRSA

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. The cytotoxic effects of 3-(2-cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester were evaluated using various cancer cell lines.

  • Findings : In vitro studies revealed that the compound exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells. For example, at concentrations above 100 µM, significant reductions in cell viability were observed in A549 lung cancer cells, whereas L929 fibroblast cells showed minimal toxicity .
Cell LineConcentration (µM)Viability (%)
A54910045
L92910085
HepG25070

The biological activity of this compound can be attributed to its ability to interfere with cellular processes:

  • Inhibition of Protein Synthesis : The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
  • Cell Membrane Disruption : The lipophilic nature of the tert-butyl ester enhances membrane permeability, allowing the compound to penetrate bacterial cells more effectively.

Pharmacokinetics and Lipophilicity

The pharmacokinetic profile is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of the compound:

  • Lipophilicity : The presence of the tert-butyl group increases lipophilicity, which may enhance absorption but also requires careful consideration regarding potential toxicity.
  • Solubility : Solubility studies indicate that the compound has favorable solubility in organic solvents, which is beneficial for formulation in drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.